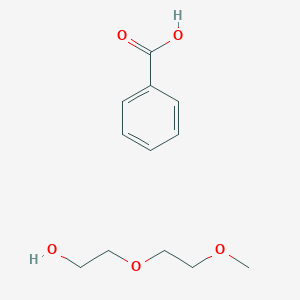
Benzoic acid--2-(2-methoxyethoxy)ethan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) is a compound that combines the properties of benzoic acid and 2-(2-methoxyethoxy)ethanol. Benzoic acid is a well-known aromatic carboxylic acid, while 2-(2-methoxyethoxy)ethanol is an industrial solvent commonly used as a fuel system icing inhibitor in jet fuels . This compound is of interest due to its unique combination of functional groups, which may impart distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can be approached through various synthetic routes. One common method involves the esterification of benzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can undergo several types of chemical reactions:
Reduction: Reduction of the ester group can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of a leaving group.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) has a range of scientific research applications:
Mécanisme D'action
The mechanism of action of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) depends on its functional groups. The benzoic acid moiety can act as an antimicrobial agent by disrupting microbial cell membranes . The 2-(2-methoxyethoxy)ethanol component can enhance solubility and facilitate the delivery of the compound to its target sites. Molecular targets may include microbial enzymes and cell wall components, leading to inhibition of growth and proliferation .
Comparaison Avec Des Composés Similaires
Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) can be compared with other similar compounds, such as:
2-(2-Methoxyethoxy)ethyl benzoate: Similar in structure but with different ester linkages, affecting its reactivity and applications.
2-(2-Methoxyethoxy)ethanol: Lacks the benzoic acid moiety, making it primarily a solvent rather than an antimicrobial agent.
Benzoic acid esters: Various esters of benzoic acid with different alcohols can be compared based on their solubility, reactivity, and biological activity.
The uniqueness of Benzoic acid–2-(2-methoxyethoxy)ethan-1-ol (1/1) lies in its combination of antimicrobial and solvent properties, making it versatile for multiple applications.
Propriétés
Numéro CAS |
90335-39-0 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
benzoic acid;2-(2-methoxyethoxy)ethanol |
InChI |
InChI=1S/C7H6O2.C5H12O3/c8-7(9)6-4-2-1-3-5-6;1-7-4-5-8-3-2-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |
Clé InChI |
BXUWUBIMEVDRAP-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
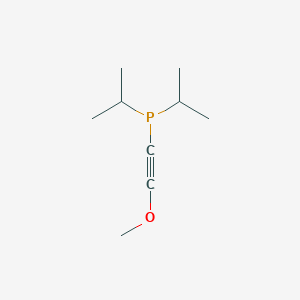
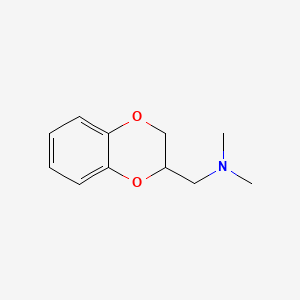
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)

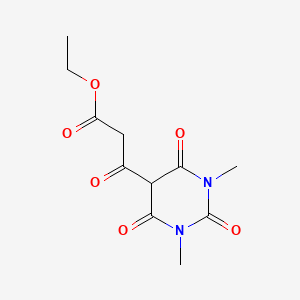
![Ethyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]but-2-enoate](/img/structure/B14350644.png)
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
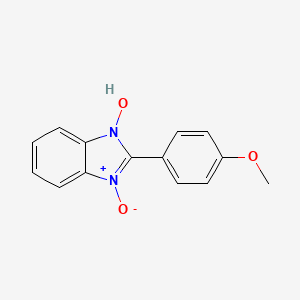
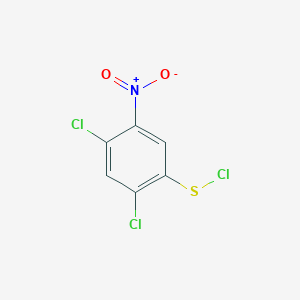
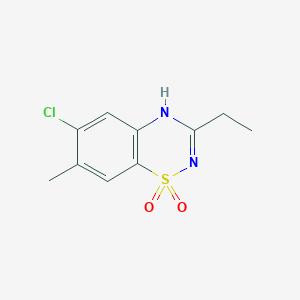
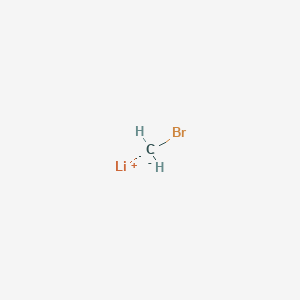
![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
